Anhydroxylitol: A Technical Guide to Chemical Structure, Properties, and Biological Activity
Anhydroxylitol: A Technical Guide to Chemical Structure, Properties, and Biological Activity
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroxylitol, a dehydrated derivative of the pentose sugar alcohol xylitol, presents a unique molecular scaffold that is leveraged across the cosmetic, pharmaceutical, and chemical synthesis sectors. Systematically known as 1,4-anhydro-D-xylitol, its structure is characterized by a stable five-membered tetrahydrofuran ring, which imparts distinct physicochemical properties compared to its linear precursor.[1] This guide provides an in-depth analysis of anhydroxylitol's chemical structure, stereochemistry, and core properties. It further elucidates its biological mechanisms of action, particularly its role as a potent humectant in skincare through the modulation of epidermal water transport and barrier function.[2][3][4] Detailed experimental protocols for synthesis, characterization, and efficacy assessment are presented to provide a practical framework for researchers. The document consolidates current scientific understanding and field-proven insights, establishing an authoritative resource for professionals engaged in formulation science and drug development.
Chemical Identity and Molecular Structure
Anhydroxylitol is a versatile chiral building block derived from the intramolecular dehydration of D-xylitol.[1] This process results in the formation of a rigid, five-membered heterocyclic ether, specifically a tetrahydrofuran ring, which defines its chemical character and reactivity.[1]
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IUPAC Name: (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol[5]
The molecule's well-defined stereochemistry, with three contiguous chiral centers inherited from D-xylitol, makes it a valuable component in stereoselective organic synthesis.[1] Its structural rigidity and the spatial orientation of its three free hydroxyl groups are fundamental to its biological activity, particularly its interaction with water molecules and biological membranes.
Caption: Chemical structure of Anhydroxylitol (1,4-anhydro-D-xylitol).
Physicochemical Properties
Anhydroxylitol's physical and chemical properties are dictated by its cyclic structure and the presence of multiple hydroxyl groups. It is a stable, highly water-soluble, and very hygroscopic substance.[1][7] These characteristics are central to its primary application as a humectant.
Table 1: Core Physicochemical Properties of Anhydroxylitol
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow clear, thick oil or crystalline solid | [1][8][9] |
| Molecular Formula | C₅H₁₀O₄ | [1][5][6] |
| Molecular Weight | 134.13 g/mol | [1][5][6] |
| Boiling Point | 160°C at 0.2 mmHg | [9][10] |
| Solubility | Highly soluble in water | [1][7] |
| Topological Polar Surface Area | 69.9 Ų | [8] |
| Hydrogen Bond Donors | 3 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
The high density of hydroxyl groups relative to its small molecular size allows it to readily form hydrogen bonds with water, effectively attracting and retaining moisture from the environment.[4][7] This hygroscopic nature is the foundation of its function in cosmetic and pharmaceutical formulations.
Synthesis and Manufacturing
The most prevalent and industrially scalable method for producing anhydroxylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[1][11] This reaction is regioselective, favoring the formation of the thermodynamically stable 1,4-anhydro five-membered ring.[1]
The general mechanism involves the protonation of one of xylitol's hydroxyl groups by a strong acid catalyst (e.g., sulfuric acid), followed by an intramolecular nucleophilic attack from another hydroxyl group, leading to cyclization and the elimination of a water molecule.[1]
Caption: Workflow for the synthesis of Anhydroxylitol from D-Xylitol.
Mechanism of Action in Skin Hydration
Anhydroxylitol's efficacy as a skincare ingredient extends beyond simple humectancy. It actively participates in the biological processes governing skin hydration and barrier integrity. Its small molecular size allows for rapid penetration into the stratum corneum.[7][12]
Its mechanism is multi-faceted:
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Optimization of Water Reserves: Anhydroxylitol boosts the skin's production of its own natural moisturizing factors (NMFs), such as hyaluronic acid and chondroitin sulfate.[2][7] These glycosaminoglycans (GAGs) are critical components of the skin's extracellular matrix and act as water reservoirs.[13]
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Enhancement of Water Circulation: A key aspect of its activity is the stimulation of aquaporin-3 (AQP3) expression.[2][14] Aquaporins are protein channels that facilitate the transport of water and small solutes like glycerol across cell membranes.[15] By upregulating AQP3, anhydroxylitol ensures a more efficient distribution of moisture from the dermis to the epidermis, hydrating the skin from within.[2]
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Reinforcement of the Skin Barrier: Anhydroxylitol promotes the synthesis of essential lipids (ceramides, cholesterol) and proteins that are crucial for the structural integrity of the stratum corneum.[2][13] This reinforcement strengthens the skin's barrier, reducing transepidermal water loss (TEWL) and protecting against environmental aggressors.[3][4]
Often, anhydroxylitol is formulated as part of a synergistic trio with xylitol and xylitylglucoside (e.g., Aquaxyl™).[2][7][14] This combination, referred to as the "XAX" sugar trio, optimizes all three aspects of skin hydration for a comprehensive effect.[13][14]
Caption: Anhydroxylitol's multi-pathway mechanism for improving skin hydration.
Experimental Protocols
For drug development and formulation science, rigorous analytical and efficacy testing is paramount. The following protocols provide a self-validating framework for the characterization and assessment of anhydroxylitol.
Protocol 1: Identity and Purity Confirmation
Objective: To confirm the chemical structure and assess the purity of a synthesized or procured batch of anhydroxylitol.
Methodology:
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Sample Preparation: Dissolve a known quantity of the anhydroxylitol sample in an appropriate deuterated solvent (e.g., D₂O for NMR) or a mobile phase solvent (e.g., acetonitrile/water for HPLC).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Acquire ¹H and ¹³C NMR spectra.
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Causality: These spectra provide definitive information on the chemical structure. The proton signals and their couplings confirm the arrangement of atoms, while the carbon spectrum confirms the number and type of carbon environments, validating the 1,4-anhydro-D-xylitol scaffold.[1]
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-
Mass Spectrometry (MS):
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High-Performance Liquid Chromatography (HPLC):
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Utilize a suitable column (e.g., HILIC) with a compatible detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), as sugar alcohols lack a strong UV chromophore.[11][16][17]
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Causality: HPLC separates the sample into its components. A single, sharp peak at the expected retention time indicates high purity, while the area of the peak allows for quantification against a reference standard.[1][11]
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Protocol 2: In-Vivo Assessment of Skin Hydration Efficacy
Objective: To quantify the moisturizing effect of a formulation containing anhydroxylitol on human skin.
Methodology:
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Volunteer Recruitment: Select a panel of volunteers with clinically defined dry skin (e.g., 25 female volunteers).[13]
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Baseline Measurements: Before application, measure baseline skin parameters on designated test areas (e.g., forearm or lower leg).
-
Skin Capacitance (Corneometry): Measures the hydration level of the stratum corneum.
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Transepidermal Water Loss (TEWL): Measures the skin's barrier function by quantifying the rate of water evaporation from the skin surface.
-
-
Product Application: Apply a standardized amount of the test formulation (e.g., containing 3% anhydroxylitol or a XAX complex) and a placebo (vehicle without the active ingredient) to the respective test areas.[13]
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Post-Application Measurements: Re-measure skin capacitance and TEWL at specified time points (e.g., 2 hours, 4 hours, 8 hours, and after several weeks of daily use).
-
Data Analysis:
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Compare the changes from baseline for the active formulation versus the placebo.
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Trustworthiness: A statistically significant increase in skin capacitance and a decrease in TEWL for the anhydroxylitol-containing formulation compared to the placebo provides robust, quantitative evidence of its moisturizing and barrier-reinforcing effects.[13][14]
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Applications in Research and Development
Anhydroxylitol's unique properties make it a valuable molecule in several high-tech fields:
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Cosmetics and Personal Care: It is a cornerstone ingredient in advanced hydrating formulations, including serums, moisturizers, masks, and hair care products.[12][14][18] In hair care, it acts as a hygroscopic conditioning agent, helping to equilibrate moisture within the hair fiber, reduce frizz, and improve combability.[2][14]
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Pharmaceuticals: It is used as a functional excipient, serving as a stabilizer and bulking agent in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[9]
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Chemical Synthesis: As a rigid chiral building block, it is a strategic starting material for the stereoselective synthesis of more complex molecules, such as antiviral nucleoside analogs and glycosidase inhibitors.[1]
Conclusion
Anhydroxylitol is a scientifically robust and versatile ingredient with a well-defined chemical structure and a multi-pathway mechanism of biological action. Its proven ability to enhance skin hydration by optimizing water reserves, circulation, and barrier function makes it an indispensable tool for cosmetic formulators. Furthermore, its utility as a chiral intermediate in organic synthesis underscores its importance for drug development professionals. The methodologies outlined in this guide provide a reliable framework for its synthesis, characterization, and clinical validation, ensuring its effective and trustworthy application in advanced scientific research and product development.
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